molecular formula C13H15NOS B1331230 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol CAS No. 332150-08-0

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol

Cat. No.: B1331230
CAS No.: 332150-08-0
M. Wt: 233.33 g/mol
InChI Key: GWRODOLHHOXXKP-UHFFFAOYSA-N
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Description

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is an organic compound with the chemical formula C13H15NOS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include an ethyl group at the 3-position, a methoxy group at the 6-position, a methyl group at the 2-position, and a thiol group at the 4-position of the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various alkylation and methylation reactions using appropriate alkyl halides and methylating agents.

    Thiol Group Addition: The thiol group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRODOLHHOXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355077
Record name 3-ethyl-6-methoxy-2-methylquinoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332150-08-0
Record name 3-ethyl-6-methoxy-2-methylquinoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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